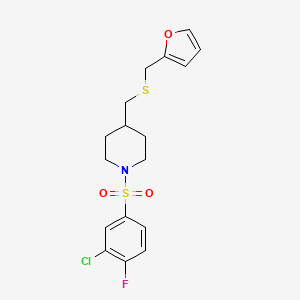

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine

Descripción

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine is a synthetic organic compound featuring a piperidine core modified with a sulfonyl group at the 1-position (attached to a 3-chloro-4-fluorophenyl ring) and a thioether-linked furan-2-ylmethyl substituent at the 4-position. The sulfonyl group enhances metabolic stability and binding affinity to biological targets, while the furan-thioether moiety may contribute to lipophilicity and intermolecular interactions, such as π-stacking or hydrogen bonding . Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to mimic bioactive natural products . This compound’s design likely targets central nervous system (CNS) receptors or enzymes, given the prevalence of sulfonamide and furan-containing analogs in neuropharmacology .

Propiedades

IUPAC Name |

1-(3-chloro-4-fluorophenyl)sulfonyl-4-(furan-2-ylmethylsulfanylmethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClFNO3S2/c18-16-10-15(3-4-17(16)19)25(21,22)20-7-5-13(6-8-20)11-24-12-14-2-1-9-23-14/h1-4,9-10,13H,5-8,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRWOFCBZWLNOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSCC2=CC=CO2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine, a compound with the CAS number 1798488-13-7, represents a novel structure in medicinal chemistry. Its unique combination of piperidine and sulfonyl functionalities suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific diseases, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 407.9 g/mol. The structure includes a piperidine ring substituted with a chlorofluorophenyl sulfonyl group and a furan moiety linked via a thioether.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 407.9 g/mol |

| CAS Number | 1798488-13-7 |

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor functions. Additionally, the presence of the furan ring may enhance the compound's ability to penetrate biological membranes, facilitating its therapeutic effects.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of piperidine have shown efficacy against various viral strains by inhibiting viral replication processes. The compound's structural features suggest it may also possess similar antiviral activity.

Antibacterial and Antifungal Activity

Research has demonstrated that sulfonamide derivatives often exhibit antibacterial properties. In vitro studies have reported that certain piperidine-based compounds show promising results against Gram-positive and Gram-negative bacteria. The specific compound under review could potentially inhibit bacterial growth through similar mechanisms.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Sulfonamides are known for their ability to inhibit enzymes such as carbonic anhydrase and urease. Preliminary assays indicate that this compound may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurological disorders.

Case Studies

- Antiviral Efficacy : A study conducted on related compounds demonstrated an IC50 value of 0.35 μM against hepatitis C virus (HCV) NS5B polymerase, indicating strong antiviral potential . This suggests that this compound could exhibit comparable or enhanced activity.

- Antibacterial Activity : In a comparative study, a series of piperidine derivatives were synthesized and tested for antibacterial properties, showing IC50 values ranging from 0.63 to 6.28 µM against various bacterial strains . This positions our compound as a candidate for further evaluation in antibacterial applications.

- Neuroprotective Effects : Another study explored the neuroprotective effects of piperidine derivatives on neuronal cells subjected to oxidative stress. The results indicated significant reductions in cell death rates, suggesting that similar mechanisms might be applicable to our compound .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that this compound exhibits significant anticancer potential. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. The National Cancer Institute (NCI) has conducted evaluations showing that compounds with similar structures can effectively disrupt cellular processes in tumor cells.

Case Study: NCI Evaluation

In a study involving approximately sixty cancer cell lines, the compound displayed promising cytotoxic effects, with a mean growth inhibition (GI) value indicating strong antitumor activity. The mechanism of action appears to involve interference with cell cycle progression and induction of apoptosis in cancer cells.

Antimicrobial Properties

The compound also shows significant antimicrobial activity against a range of pathogens. Its sulfonamide component is particularly noted for its effectiveness against bacterial strains and protozoa.

Antimicrobial Evaluation

A study assessing the antimicrobial efficacy of similar derivatives reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus. This suggests that the compound could be developed as a novel antibacterial agent.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a 3-chloro-4-fluorophenylsulfonyl group and a furan-thioether side chain . Below is a comparative analysis with key analogs:

Key Observations :

- Sulfonyl vs. Carbonyl Groups : Replacing the sulfonyl group with a benzoyl (e.g., ) reduces electronegativity and may alter target selectivity. Sulfonamides often exhibit stronger hydrogen-bonding capacity, enhancing receptor binding .

- Furan-Thioether vs. Oxadiazole-Thioether : The furan-thioether in the target compound may improve metabolic stability compared to oxadiazole derivatives, which are prone to hydrolytic cleavage .

- Chloro/Fluorine Substitution: The 3-chloro-4-fluorophenyl group enhances hydrophobic interactions and resistance to oxidative metabolism compared to non-halogenated aryl groups .

Physicochemical Properties

Implications : The target compound’s balanced LogP and hydrogen-bonding capacity may favor blood-brain barrier penetration, aligning with hypothesized CNS applications .

Q & A

Basic: What are the key synthetic strategies for preparing 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine?

Answer:

The synthesis typically involves:

Sulfonylation : Reacting piperidine with 3-chloro-4-fluorobenzenesulfonyl chloride to install the sulfonyl group.

Thioether Formation : Introducing the furan-2-ylmethylthio moiety via nucleophilic substitution, often using a bromomethyl intermediate (e.g., 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine) and a thiol nucleophile derived from furfuryl mercaptan.

Optimized Conditions : Reactions may require polar aprotic solvents (DMF, DMSO) and bases like LiH to enhance nucleophilicity .

Key Tools : Monitor progress via TLC and purify via column chromatography using silica gel and ethyl acetate/hexane gradients .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- 1H/13C-NMR : Confirm regiochemistry of the sulfonyl and thioether groups. For example, sulfonyl protons appear downfield (δ 7.5–8.0 ppm), while furan protons resonate at δ 6.2–7.4 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₆ClFNO₃S₂: 424.0273) .

- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and thioether C-S bonds (~700–600 cm⁻¹) .

Advanced: How can reaction conditions be optimized for introducing the furan-2-ylmethylthio group?

Answer:

- Solvent Selection : Use DMF or THF to stabilize intermediates and enhance nucleophilicity.

- Temperature Control : Maintain 0–25°C to minimize side reactions (e.g., oxidation of thiols).

- Catalysts : Add catalytic KI to accelerate SN2 displacement of bromine in electrophilic intermediates .

Validation : Monitor by LC-MS to detect undesired byproducts like disulfides or over-oxidized species .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinase targets) by aligning the sulfonyl group in hydrophobic pockets and the furan ring for π-π stacking .

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in biological systems .

Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: How to design structure-activity relationship (SAR) studies focusing on sulfonyl and thioether substituents?

Answer:

Modify Substituents :

- Replace 3-chloro-4-fluorophenyl with other halophenyl groups (e.g., 4-trifluoromethyl) to assess steric/electronic effects.

- Vary the thioether moiety (e.g., replace furan with thiophene).

Assay Design :

- Test antibacterial activity via MIC assays (e.g., against S. aureus and E. coli) .

- Evaluate kinase inhibition using fluorescence-based ADP-Glo™ assays .

Data Analysis : Use multivariate regression to correlate substituent electronegativity with activity .

Basic: What purification methods are recommended post-synthesis?

Answer:

- Column Chromatography : Use silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate sulfonamide byproducts.

- Recrystallization : Employ ethanol/water mixtures to isolate high-purity crystals (mp 137–139°C, similar to piperidine analogs) .

- HPLC : For final purity validation (>95%) using C18 columns and acetonitrile/water mobile phases .

Advanced: How to address contradictions in reported biological activity data?

Answer:

- Assay Variability : Standardize protocols (e.g., fixed incubation times, consistent cell lines) to reduce inter-lab variability .

- Purity Verification : Re-test compounds with ≥98% purity (via HPLC) to exclude confounding effects of impurities .

- Structural Analog Comparison : Benchmark against analogs like 4-acetyl-N-(piperidin-4-yl)benzenesulfonamide to isolate the impact of the furan-thioether group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.